3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLICAPQNXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Intermediates
The synthesis often begins with halogenation at the pyrazole ring’s 4-position. A common precursor, 1-methyl-1H-pyrazole-3-amine, undergoes halogenation using bromine or iodine under acidic conditions. For example, bromination in ethanol at 0–5°C yields 4-bromo-1-methyl-1H-pyrazol-3-amine with 89.4% efficiency. This step is critical for introducing reactivity at the 4-position, enabling subsequent sulfonylation.
Key parameters:
Sulfonylation and Chlorosulfonic Acid Treatment
Sulfonylation introduces the sulfonyl group via reaction with chlorosulfonic acid. In a representative procedure, 3,5-dimethyl-1H-pyrazole is treated with chlorosulfonic acid in chloroform at 60°C for 10 hours, followed by thionyl chloride to form the sulfonyl chloride intermediate. This intermediate is highly reactive, necessitating careful handling under inert atmospheres.
Reaction conditions :
Amidation with Ammonia or Amines
The final step involves reacting the sulfonyl chloride intermediate with ammonia or substituted amines. Using diisopropylethylamine (DIPEA) as a base in DCM, sulfonamide formation achieves yields up to 78%. For 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide, ammonia gas is bubbled into the reaction mixture at 0–10°C to minimize decomposition.
Optimized protocol :
-
Base : DIPEA (3.0 equivalents) outperforms triethylamine (TEA) in yield and reaction rate.
-
Solvent : DCM enables efficient mixing and facile isolation of the product.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight the impact of solvent and base combinations on sulfonamide yield:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0–10 | 24 | 26 |
| DIPEA | DCM | 25–30 | 16 | 55 |
| DIPEA | THF | 25–30 | 24 | 47 |
DCM with DIPEA at room temperature emerged as the optimal combination, balancing reaction efficiency and practicality.
Temperature and Reaction Time
-
Halogenation : Conducted at 0–15°C to prevent ring decomposition.
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Sulfonylation : Requires elevated temperatures (60°C) to activate chlorosulfonic acid but risks sulfone byproducts if prolonged beyond 10 hours.
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Amidation : Room temperature (25–30°C) ensures complete conversion without epimerization.
Analytical Characterization
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃) :
Purity Assessment
HPLC analysis of the final product typically shows >99.5% purity when recrystallized from n-heptane/ethyl acetate mixtures. Isomeric impurities, common in traditional routes, are suppressed via optimized diazotization and coupling steps.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Halogenation-Sulfonylation | High purity, minimal isomers | Multi-step, costly reagents | 78 |
| Grignard-Based | Scalable, versatile | Requires anhydrous conditions | 64 |
| Direct Amination | Rapid, single-step | Low yield (26–55%) | 55 |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and bases like sodium hydride or potassium carbonate can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the sulfonamide group, potentially leading to sulfonic acids or sulfinamides.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide serves as a scaffold for drug design due to its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, modifications of the sulfonamide group can enhance the compound's efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study reported promising results in inhibiting cell proliferation in breast cancer models .
Agrochemicals
The compound is also utilized in the development of pesticides and herbicides due to its effectiveness against various plant pathogens.
Applications in Agriculture
- Pesticide Development : Research indicates that pyrazole derivatives can be effective against fungal pathogens affecting crops. For example, formulations incorporating this compound have shown efficacy in controlling Fusarium species .
- Herbicide Formulations : The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for herbicide development. It can disrupt the growth of unwanted vegetation while being less harmful to crops .
Material Science
In material science, this compound is explored for its potential use in synthesizing advanced materials with specific electronic or optical properties.
Research Insights
- Synthesis of Advanced Materials : The compound can be employed as a precursor in the synthesis of novel polymers or nanomaterials that exhibit unique electrical properties suitable for electronic applications .
Chemical Reactions and Mechanisms
The chemical reactivity of this compound includes:
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Chlorine Position : The chloro group at C3 in the target compound enhances electronic effects compared to analogs with Cl at C5 (e.g., 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) .
- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group improves hydrogen-bonding capacity relative to sulfonyl chloride derivatives, impacting biological target interactions .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | 209.65 | 180–182 | 12.5 (Water) | 1.2 |
| 1H-Pyrazole-4-sulfonyl chloride | 178.59 | 95–97 | Insoluble | 0.8 |
| 3-(Trifluoromethyl)-1H-pyrazole-4-sulfonamide | 229.14 | 210–212 | 8.3 (DMSO) | 2.1 |
Biological Activity
3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorine atom at the third position, a methyl group at the first position, and a sulfonamide group at the fourth position. The molecular formula is with a molecular weight of 195.63 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆ClN₃O₂S |
| Molecular Weight | 195.63 g/mol |
| Canonical SMILES | CN1C=C(C(=N1)Cl)S(=O)(=O)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites on proteins, while the pyrazole ring can engage in π-π stacking interactions, enhancing binding affinity and specificity.
Anticancer Activity
Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and prostate cancers. In vitro studies indicate that this compound could effectively induce apoptosis in cancer cells, showcasing its potential as an anticancer agent .
Case Study: Anticancer Efficacy
A study highlighted the compound's effectiveness against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showing IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro assays have shown that this compound can significantly reduce pro-inflammatory cytokine production .
Table: Comparison of Anti-inflammatory Activity
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various pathogens. Studies have indicated that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of hydrazines with diketones followed by sulfonylation. Variations in the synthesis process can lead to derivatives with enhanced biological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-sulfonamide derivatives typically involves sulfonylation of pyrazole intermediates. For example, sulfonyl chloride precursors (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) can react with amines under basic conditions. Key factors include:
- Catalysts : Use of bases like pyridine or K₂CO₃ to neutralize HCl byproducts .
- Solvents : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity, while ethanol/water mixtures improve solubility of intermediates .
- Temperature : Reactions often proceed at 60–80°C for 9–13 hours, achieving yields of 77–89% .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
- ¹H/¹³C NMR : Verify methyl group resonance at δ ~3.5 ppm (CH₃ on pyrazole) and sulfonamide NH₂ signals (broad, δ ~5-6 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₄H₆ClN₃O₂S, MW 193.6 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryocooling (100 K) to minimize thermal motion artifacts .
- Software Tools :
- SHELX Suite : Refine structures with SHELXL for small-molecule precision (R₁ < 0.05). For twinned crystals, apply TWIN/BASF commands in SHELXL .
- APEX2/SAINT : Process diffraction data and correct for absorption effects (e.g., SADABS) .
- Common Pitfalls : Ambiguities in sulfonamide group orientation can arise from disorder; use restraints (DFIX, ISOR) to stabilize refinement .
Q. How can contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects) be addressed for pyrazole-sulfonamide analogs?
- Methodological Answer :
- Experimental Design :
- Dose-Response Studies : Administer compounds orally (1% CMC suspension) at 10–100 mg/kg to establish therapeutic windows .
- Control Groups : Include standard agents (e.g., indomethacin for anti-inflammatory assays) and vehicle controls .
- Mechanistic Insights :
- COX Inhibition Assays : Use ELISA to measure prostaglandin E₂ (PGE₂) levels in serum; correlate with ulcerogenic indices .
- Histopathology : Compare gastric mucosa damage between treated and control groups to assess ulcerogenicity .
- Data Reconciliation : Contradictions may arise from off-target effects (e.g., NF-κB modulation); employ proteomics or transcriptomics to identify secondary targets .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and identify electrophilic sites (e.g., C-5 on pyrazole) .
- MD Simulations : Simulate solvation effects in water/DMSO to predict reaction pathways (e.g., SNAr at chloro-substituted positions) .
- Docking Studies : Screen interactions with biological targets (e.g., carbonic anhydrase) to rationalize inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
